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Compound of Interest

Compound Name: (-)-2-Phenylpropylamine

Cat. No.: B096721

Introduction

(-)-2-Phenylpropylamine, a chiral primary amine, serves as a crucial building block in the
synthesis of various pharmaceutical compounds and is of significant interest to researchers in
drug development and organic chemistry. A thorough understanding of its spectroscopic
characteristics is fundamental for its identification, purity assessment, and structural
elucidation. This technical guide provides an in-depth overview of the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (-)-2-
Phenylpropylamine. The content is tailored for researchers, scientists, and drug development
professionals, presenting quantitative data in structured tables, detailing experimental
protocols, and illustrating the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For (-)-2-Phenylpropylamine, both *H and 13C NMR spectra provide distinct signals
corresponding to the different chemical environments of the nuclei.

1.1. *H NMR Spectroscopic Data

The *H NMR spectrum of (-)-2-Phenylpropylamine in chloroform-d (CDCIs) exhibits
characteristic signals for the aromatic protons, the methine proton, the methylene protons, and
the methyl protons.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.32-7.11 Multiplet 5H Aromatic (CeH5s)
3.01-248 Multiplet 1H Methine (CH)
2.79 Doublet of doublets 1H Methylene (CH-2)
2.71 Doublet of doublets 1H Methylene (CH-2)
1.24 Doublet 3H Methyl (CHs)
1.12 Singlet (broad) 2H Amine (NH2)

Table 1: *H NMR data for (-)-2-Phenylpropylamine in CDCls.[1]
1.2. 13C NMR Spectroscopic Data

The 3C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (6, ppm) Assighment

145.8 Quaternary Aromatic (C)
128.5 Aromatic (CH)

127.2 Aromatic (CH)

126.2 Aromatic (CH)

49.5 Methylene (CH-2)

41.6 Methine (CH)

21.1 Methyl (CHs)

Table 2: 13C NMR data for (-)-2-Phenylpropylamine.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule through their
characteristic vibrational frequencies.

2.1. IR Spectroscopic Data

The IR spectrum of (-)-2-Phenylpropylamine shows characteristic absorption bands for the N-
H and C-H bonds, as well as aromatic C=C bonds.

Wavenumber (cm~—?) Vibration Mode Functional Group

3360 - 3280 N-H Stretch Primary Amine

3080 - 3020 C-H Stretch Aromatic

2960 - 2850 C-H Stretch Aliphatic

1605 - 1585 N-H Bend Primary Amine

1495 - 1450 C=C Stretch Aromatic Ring

760 - 700 C-H Out-of-plane Bend Monosubstituted Benzene

Table 3: Key IR absorption bands for (-)-2-Phenylpropylamine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural analysis.

3.1. Mass Spectrometry Data

The mass spectrum of (-)-2-Phenylpropylamine is characterized by a molecular ion peak and
several key fragment ions.
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miz Relative Intensity Assighment

135 Moderate [M]* (Molecular lon)
120 High [M - CHs]*

91 High [C7H7]* (Tropylium ion)
44 High [CH3CHNH2]*

Table 4: Mass spectrometry fragmentation data for (-)-2-Phenylpropylamine.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of (-)-2-
Phenylpropylamine.

4.1. NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of (-)-2-Phenylpropylamine is dissolved in
about 0.5 mL of a deuterated solvent, typically chloroform-d (CDClIs), in an NMR tube.[1][2]
Tetramethylsilane (TMS) is often added as an internal standard for chemical shift
referencing.

» Data Acquisition: The *H and 3C NMR spectra are acquired on a high-field NMR
spectrometer (e.g., 400 MHz for *H).[1] Standard pulse sequences are used for data
acquisition.

4.2. IR Spectroscopy

» Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, a small drop
of the neat liquid sample is placed directly on the ATR crystal.[3]

» Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer, such as a Bruker Tensor 27 FT-IR.[3] The spectrum is typically recorded over
the range of 4000-400 cm~1. A background spectrum is recorded and automatically
subtracted from the sample spectrum.
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4.3. Mass Spectrometry

e Sample Introduction: The sample can be introduced into the mass spectrometer via Gas
Chromatography (GC-MS) for volatile compounds.[4]

« lonization: Electron lonization (El) is a common method for generating ions in GC-MS.

e Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z),
and a detector records the abundance of each ion. For tandem mass spectrometry (MS-MS),
a precursor ion is selected and fragmented, and the resulting product ions are analyzed.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (-)-2-Phenylpropylamine.
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A diagram illustrating the workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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